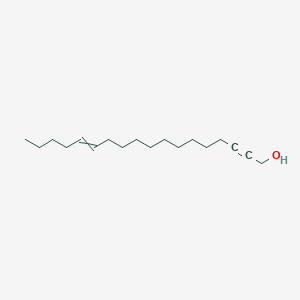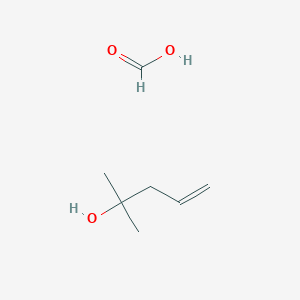
Formic acid;2-methylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;2-methylpent-4-en-2-ol is a compound that combines the properties of formic acid and an alcohol with an alkene group. Formic acid is the simplest carboxylic acid, known for its pungent odor and its occurrence in the venom of ants. The alcohol component, 2-methylpent-4-en-2-ol, contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-methylpent-4-en-2-ol involves the Grignard reaction.
Dehydration of Alcohols: Another method involves the dehydration of a precursor alcohol using acid catalysts like concentrated sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of formic acid often involves the hydrolysis of methyl formate or the oxidation of methanol. The alcohol component can be produced through large-scale Grignard reactions or dehydration processes, depending on the availability of raw materials and desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Grignard reactions and dehydration processes.
Biology: Studied for its potential antimicrobial properties, leveraging the formic acid component’s ability to disrupt microbial cell walls.
Medicine: Investigated for its potential use in drug synthesis, particularly in the formation of intermediates for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings, where the alcohol component contributes to the desired aromatic properties
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Oxidation-Reduction Reactions: The alcohol and alkene groups participate in redox reactions, altering the compound’s chemical structure and reactivity.
Substitution Reactions:
Molecular Targets: The formic acid component can target microbial cell walls, disrupting their integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Formic acid;2-methylpent-4-en-2-ol can be compared with other similar compounds:
Formic Acid: The simplest carboxylic acid, known for its antimicrobial properties and use in organic synthesis.
2-Methylpent-4-en-2-ol: An alcohol with an alkene group, used in organic synthesis and as a precursor for various chemical reactions.
Acetic Acid: A carboxylic acid similar to formic acid but with an additional carbon atom, used widely in industrial applications.
The uniqueness of this compound lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
116071-55-7 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
formic acid;2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3) |
Clave InChI |
ABEATUUHRUZURW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



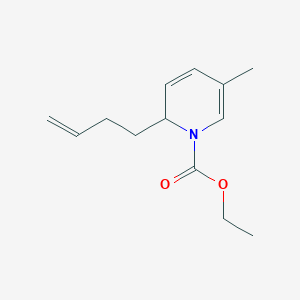
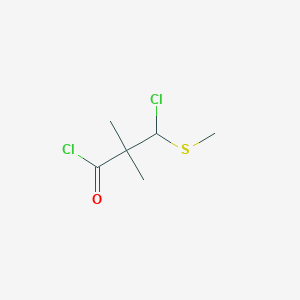
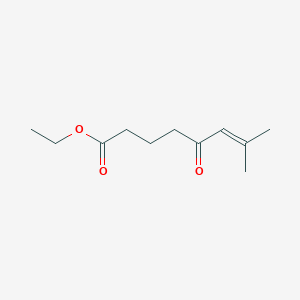
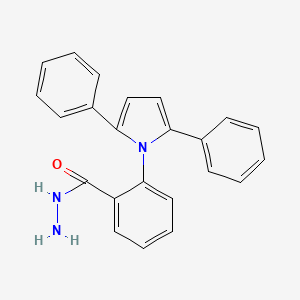
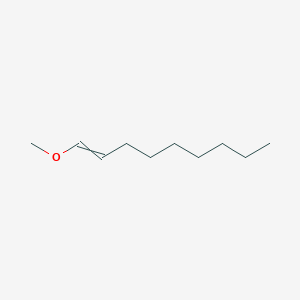
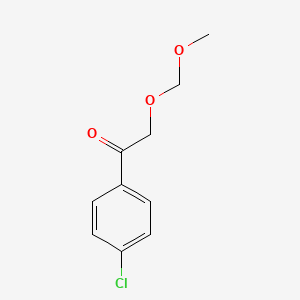
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
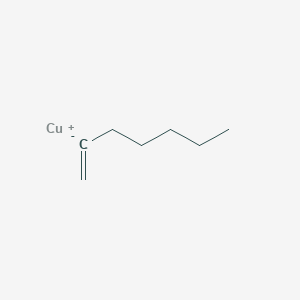
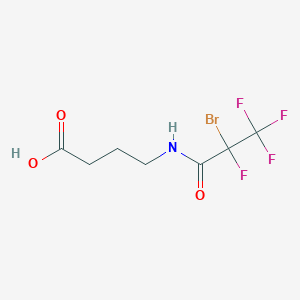
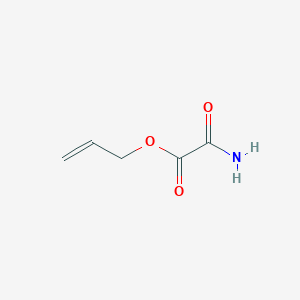
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
